1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound primarily studied for its potential pharmacological applications. The compound features a unique structure that includes a benzodiazole moiety, which is known for its biological activity. This compound is classified under the category of benzodiazole derivatives, which are often explored for their roles in medicinal chemistry.
This compound can be sourced from various chemical suppliers and is typically classified as a small molecule drug candidate. The classification as a synthetic organic compound indicates that it is artificially synthesized rather than derived from natural sources. It may exhibit properties relevant to various therapeutic areas, including but not limited to neuropharmacology and oncology.
The synthesis of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride generally involves multi-step organic reactions. Key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed to characterize the synthesized compound.
The molecular formula for this compound is C12H16Cl2N2O, indicating it contains 12 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 oxygen atom. The molecular weight is approximately 275.18 g/mol.
The compound can participate in various chemical reactions typical for amines and alcohols:
These reactions require specific conditions such as catalysts or specific temperatures to proceed efficiently. Reaction pathways can be optimized based on desired products.
The mechanism of action for 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride is not thoroughly documented but may involve interactions with biological targets such as receptors or enzymes relevant in neurological pathways or cancer biology.
The compound likely interacts with specific protein targets through hydrogen bonding and hydrophobic interactions due to its structural features. This interaction may modulate biological activity by influencing receptor conformations or enzyme kinetics.
The physical properties of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol dihydrochloride include:
Chemical properties include:
Relevant data should be gathered from empirical studies or supplier specifications.
This compound has potential applications in various fields:
The 5,6-dimethyl-1H-benzimidazole core represents a privileged scaffold in medicinal chemistry due to its versatile bioactivity profile and favorable physicochemical properties. This bicyclic aromatic system consists of a fused benzene and imidazole ring, with the dimethyl substitution at the 5- and 6-positions providing distinct advantages for molecular recognition. The electron-donating methyl groups enhance the π-electron density of the aromatic system, facilitating stronger van der Waals interactions with hydrophobic binding pockets in biological targets [6]. This modification significantly improves the metabolic stability of derived compounds compared to unsubstituted benzimidazoles by reducing susceptibility to oxidative degradation [9]. Additionally, the planar configuration of the benzimidazole nucleus enables effective intercalation into biological macromolecules, which is particularly valuable for targeting nucleotide-binding domains and enzyme active sites [8].
Recent studies have demonstrated that 5,6-dimethylbenzimidazole derivatives exhibit remarkable pharmacological diversity, functioning as adenosine receptor antagonists [6], bromodomain inhibitors [8], and phosphoinositide 3-kinase delta (PI3Kδ) inhibitors [9]. This functional versatility stems from the scaffold's ability to participate in diverse binding interactions. The benzimidazole nitrogen atoms can serve as both hydrogen bond acceptors and donors (when protonated), while the aromatic system engages in π-π stacking interactions with protein residues. The dimethyl substitution creates localized hydrophobic domains that enhance membrane permeability, as evidenced by the improved cellular uptake observed for dimethyl-substituted benzimidazole derivatives compared to their non-methylated counterparts in PI3Kδ inhibition studies [9].
Table 1: Biologically Active 5,6-Dimethyl-1H-benzimidazole Derivatives and Their Molecular Targets
Derivative Structure | Biological Target | Reported Activity | Research Application |
---|---|---|---|
1-(5,6-Dimethyl-1H-1,3-benzodiazol-1-yl)-3-(methylamino)propan-2-ol | Undisclosed | Structural analog | Structure-activity relationship studies [4] |
3-((5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)amino)propan-1-ol | Undisclosed | Cold-chain transport | Synthetic intermediate [5] |
Pyrazolo[1,5-a]pyrimidine-benzimidazole hybrids | PI3Kδ | IC50 values 18-1892 nM | Autoimmune disease research [9] |
Benzimidazole-thioamide derivatives | Undisclosed | Synthetic precursor | Chemical biology [7] |
The specific derivative 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol features a propylamino linker at the N1-position of the benzimidazole, providing a conformationally flexible tether for additional functional groups. This molecular architecture creates a bifunctional pharmacophore where the benzimidazole moiety serves as the aromatic anchor while the amino alcohol extension provides hydrogen bonding capabilities and potential for salt formation. The dihydrochloride salt formulation significantly enhances the aqueous solubility of this otherwise hydrophobic compound, as evidenced by its commercial availability in research quantities [1] [3].
The 2-aminopropanol chain in 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol represents a critical structural determinant for biological activity and physicochemical behavior. This substituent introduces three key functional elements: a secondary amine capable of protonation, a hydroxyl group with hydrogen-bonding capacity, and a three-carbon tether that optimally positions these moieties relative to the benzimidazole core. The amphipathic nature of the amino alcohol moiety dramatically enhances molecular interactions with biological targets by providing both hydrophilic and hydrophobic contact points [4]. Comparative studies of benzimidazole derivatives indicate that the presence of the amino alcohol functionality significantly improves water solubility compared to alkyl- or aryl-substituted analogs, particularly when formulated as dihydrochloride salts [1] [3].
The protonation states of the amino-alcohol substituent under physiological conditions create opportunities for electrostatic interactions with biological targets. The secondary amine (pKa ~9-10) exists predominantly in its protonated form at physiological pH, forming a cationic center that can interact with anionic residues on protein surfaces. Simultaneously, the hydroxyl group (pKa ~15) serves as a hydrogen bond donor, while the benzimidazole nitrogens can function as hydrogen bond acceptors. This combination creates a sophisticated hydrogen bonding network that enhances target affinity and selectivity. Research on structurally similar compounds demonstrates that modifications to the amino alcohol moiety significantly impact bioactivity. For instance, replacement of the primary amine with a methylamino group (as in 1-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)-3-(methylamino)propan-2-ol) alters the basicity and steric bulk near the nitrogen atom, potentially affecting receptor binding interactions [4].
Figure 1: Structural Features and Interaction Capabilities of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol
Benzimidazole Core: Amino-Alcohol Chain:● Hydrophobic pocket interaction ● Hydrogen bond donation (OH)● π-π stacking ● Hydrogen bond acceptance (N)● Hydrogen bond acceptance (N1) ● Cationic center (protonated N)● Electron donation (methyl groups) ● Conformational flexibility
The spacer length between the benzimidazole nitrogen and the amino alcohol functionality represents another critical parameter for bioactivity. The three-atom chain in this specific compound provides an optimal distance for simultaneous engagement with complementary binding sites in biological targets, as demonstrated in benzimidazole derivatives developed as PI3Kδ inhibitors [9]. Molecular modeling studies of structurally analogous compounds indicate that shortening the chain to two atoms reduces binding affinity by approximately 60%, while extension to four atoms diminishes activity by 40-50%, highlighting the precision of spatial requirements for effective target engagement [9]. This observation underscores the significance of the propan-2-ol linker in maintaining the optimal spatial orientation between the benzimidazole scaffold and the amino-alcohol pharmacophore.
The conversion of organic bases to their dihydrochloride salt forms represents a well-established strategy to enhance physicochemical properties crucial for research applications. The specific formulation of 1-amino-3-(5,6-dimethyl-1H-1,3-benzodiazol-1-yl)propan-2-ol as a dihydrochloride salt significantly improves its utility in experimental systems through multiple mechanisms. The addition of hydrochloric acid protonates both the primary amine group on the propyl chain and the basic N3 position of the benzimidazole ring, creating a water-soluble crystalline solid with enhanced dissolution characteristics compared to the free base [1] [3]. This property is particularly valuable for in vitro biological testing, where aqueous solubility directly impacts compound bioavailability and experimental reproducibility.
Analysis of the molecular weight differential between the free base and dihydrochloride salt reveals important formulation characteristics. The free base (C~12~H~17~N~3~O) has a molecular weight of 219.28 g/mol, while the dihydrochloride form (C~12~H~17~N~3~O•2HCl) exhibits a molecular weight of 292.2 g/mol [1] [3]. This 25% increase in mass results from the addition of two hydrochloric acid molecules, significantly impacting stoichiometric calculations in experimental protocols. The dihydrochloride formulation demonstrates improved storage stability under standard laboratory conditions, with vendors recommending storage at room temperature without specialized handling [1] [3]. This enhanced stability profile likely stems from the crystalline nature of the salt form, which reduces susceptibility to oxidative degradation compared to the free base.
Despite these advantages, significant research gaps persist regarding the dihydrochloride formulation of this specific benzimidazole derivative. While the enhanced aqueous solubility is well-documented, quantitative solubility data across different pH ranges and biological matrices remains unavailable in the public domain. Furthermore, comprehensive crystalline structure characterization through X-ray diffraction analysis has not been reported, leaving questions about precise protonation sites and crystal packing arrangements. The scientific literature lacks systematic comparisons between the dihydrochloride salt and alternative salt formulations (e.g., dihydrobromide or sulfate salts) that might offer improved solubility profiles or crystal morphology [1] [3]. Patent literature on benzimidazole derivatives frequently claims hydrochloride salts generically without providing experimental data for specific compounds [6] [8], representing a significant knowledge gap in formulation science.
Table 2: Impact of Dihydrochloride Salt Formation on Key Physicochemical Properties
Property | Free Base | Dihydrochloride Salt | Functional Advantage |
---|---|---|---|
Molecular Weight | 219.28 g/mol | 292.20 g/mol [1] | Enables precise stoichiometric adjustments |
Aqueous Solubility | Limited (undocumented) | Significantly enhanced | Improved bioavailability in biological assays |
Storage Conditions | May require inert atmosphere | Stable at room temperature [1] [3] | Reduced decomposition during storage |
Crystalline Form | Not well characterized | Crystalline solid | Enhanced batch-to-batch reproducibility |
Commercial Availability | Limited | Widely available [1] [3] | Accessibility for research community |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: